Home > Products > Screening Compounds P66315 > (S,R,S)-Ahpc-peg5-cooh
(S,R,S)-Ahpc-peg5-cooh - 2172820-14-1

(S,R,S)-Ahpc-peg5-cooh

Catalog Number: EVT-2972238
CAS Number: 2172820-14-1
Molecular Formula: C36H54N4O11S
Molecular Weight: 750.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-Ahpc-peg5-cooh, a compound belonging to the family of PROteolysis TArgeting Chimeras (PROTACs), is a significant building block in the synthesis of targeted protein degraders. This compound integrates a specific ligand that binds to target proteins with a poly(ethylene glycol) (PEG) linker and a carboxylic acid functional group, facilitating the conjugation with other molecules to enhance solubility and bioavailability. The classification of this compound falls under chemical entities designed for selective protein degradation, particularly in therapeutic applications in oncology and other diseases.

Source and Classification

(S,R,S)-Ahpc-peg5-cooh is synthesized as part of research efforts focused on developing novel therapeutic strategies that leverage the body's ubiquitin-proteasome system for targeted protein degradation. Its classification as a PROTAC component places it within the realm of innovative drug development aimed at addressing previously "undruggable" targets in various diseases, including cancers and neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S,R,S)-Ahpc-peg5-cooh generally involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  2. Amination: The initial step typically involves amination reactions to introduce amine functionalities onto the core structure.
  3. Linker Attachment: The PEG linker is then conjugated to the core structure through amide coupling reactions, which are facilitated by activation of the carboxylic acid group present in the PEG component.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for biological applications .
Molecular Structure Analysis

Structure and Data

The molecular structure of (S,R,S)-Ahpc-peg5-cooh can be characterized by its specific stereochemistry and functional groups:

  • Core Structure: The (S,R,S)-AHPC moiety provides a chiral center that influences its binding properties.
  • Linker: The PEG5 segment enhances solubility and facilitates cellular uptake.
  • Functional Group: The carboxylic acid group (-COOH) at one end allows for further modifications or conjugations with other molecules.

The molecular formula and specific structural data can be obtained from chemical databases or supplier catalogs, indicating its molecular weight and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

(S,R,S)-Ahpc-peg5-cooh participates in several chemical reactions crucial for its application in drug development:

  1. Nucleophilic Aromatic Substitution: This reaction is often used to modify the aromatic components of the core structure.
  2. Amide Coupling: The carboxylic acid group reacts with amines from other ligands, forming stable amide bonds that are essential for linking different components in PROTAC design.
  3. Hydrogenation: In some synthetic routes, hydrogenation may be employed to reduce double bonds or modify functional groups .
Mechanism of Action

Process and Data

The mechanism of action for (S,R,S)-Ahpc-peg5-cooh as part of a PROTAC involves several critical steps:

  1. Binding: The compound binds selectively to a target protein through its ligand component.
  2. Recruitment of E3 Ligase: Once bound, it brings an E3 ubiquitin ligase into proximity with the target protein, facilitating ubiquitination.
  3. Degradation: The tagged protein is then recognized by the proteasome for degradation, effectively reducing its levels within the cell.

This catalytic cycle allows PROTACs to degrade multiple copies of target proteins after a single binding event, enhancing their therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S,R,S)-Ahpc-peg5-cooh exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG linker makes it suitable for biological applications.
  • Stability: The presence of stable covalent linkages ensures that the compound maintains integrity under physiological conditions.
  • Molecular Weight: Specific data regarding molecular weight can be referenced from supplier databases, which is essential for dosage calculations in experimental settings .
Applications

Scientific Uses

The primary applications of (S,R,S)-Ahpc-peg5-cooh revolve around its use in drug development:

  1. Cancer Therapy: It is utilized in designing PROTACs aimed at degrading oncogenic proteins involved in tumor progression.
  2. Neurodegenerative Diseases: By targeting misfolded proteins associated with conditions like Alzheimer's disease, it holds promise for therapeutic interventions.
  3. Autoimmune Disorders: The ability to selectively degrade inflammatory proteins could lead to new treatments for autoimmune conditions.
Introduction to PROTAC Technology and (S,R,S)-AHPC-PEG5-COOH

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) to degrade disease-relevant proteins. Unlike traditional inhibitors that block protein activity, PROTACs catalyze the destruction of target proteins through a ternary complex involving an E3 ubiquitin ligase and the protein of interest (POI). The heterobifunctional molecule (S,R,S)-AHPC-PEG5-COOH exemplifies this strategy, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand linked via a pentaethylene glycol (PEG5) spacer to a terminal carboxylic acid group for POI ligand conjugation. This compound’s design leverages decades of research into E3 ligase biochemistry, linker optimization, and structural biology to enable precise degradation of challenging therapeutic targets.

Role of E3 Ubiquitin Ligase Recruitment in Targeted Protein Degradation

E3 ubiquitin ligases are the substrate-recognition components of the UPS, determining specificity for ubiquitination. Over 600 human E3 ligases exist, yet fewer than 10 have been harnessed for PROTAC design due to ligand availability challenges [6]. VHL, a Cullin-RING E3 ligase, is among the most clinically validated due to its:

  • Tissue-selective expression: Low VHL expression in platelets reduces on-target toxicity risks (e.g., DT2216’s safety profile in BCL-XL degradation) [6].
  • High catalytic efficiency: VHL recruits E2 ubiquitin-conjugating enzymes effectively, enabling polyubiquitination at K48 linkages [1].
  • Resistance mitigation: Unlike CRBN-based PROTACs, VHL degraders avoid common resistance mutations in hematologic cancers [6] [8].

(S,R,S)-AHPC-PEG5-COOH exploits VHL’s biological role by incorporating the high-affinity ligand (S,R,S)-AHPC (also known as VH032). This enables the formation of a productive ternary complex (POI-PROTAC-VHL), positioning lysine residues of the POI within optimal proximity for ubiquitin transfer [1] [8].

Table 1: Key E3 Ligases in PROTAC Development

E3 LigaseLigand ExamplesClinical StageKey Advantages
VHL(S,R,S)-AHPCPhase I/II (e.g., DT2216)Tissue-specific expression; avoids CRBN resistance
CRBNPomalidomidePhase III (e.g., ARV-471)High brain penetration
MDM2Nutlin-3aPreclinicalp53 stabilization synergy
IAPBestatin analoguesPreclinicalApoptosis induction

Structural Rationale for VHL Ligand Integration in PROTAC Design

The efficacy of (S,R,S)-AHPC-PEG5-COOH hinges on the stereochemically precise VHL ligand (S,R,S)-AHPC, which evolved from early peptidic inhibitors to non-peptidic, drug-like compounds:

Ligand Binding Mechanism

  • Hydroxyproline core: Mimics the conserved hydroxyproline residue in HIF-1α, forming hydrogen bonds with VHL’s Ser111 and His115 residues [1] [3].
  • Stereochemical specificity: The (S,R,S) configuration maximizes hydrophobic contacts with Tyr98 and Tyr112, achieving Kd values of 50–100 nM [3].
  • Thermodynamic optimization: Introduction of fluorocyclopropyl capping groups (e.g., VH298) enhances binding affinity >10-fold compared to HIF-1α peptides [1].

Exit Vector Engineering

The terminal carboxylic acid of (S,R,S)-AHPC provides a synthetic handle for linker attachment. Studies show that:

  • Vector directionality: Linkers attached to the left-hand side (LHS) of AHPC (away from the hydrophobic binding pocket) minimize steric clashes [3] [7].
  • PEG5 spacer: The pentaethylene glycol linker preserves VHL binding by maintaining conformational flexibility while avoiding hydrophobic aggregation [9].

Table 2: Evolution of VHL Ligands for PROTACs

Ligand GenerationRepresentative CompoundKd (nM)Key Innovations
Peptidic (1st gen)ALAPYIP peptide>10,000HIF-1α mimic; poor permeability
Peptidomimetic (2nd gen)VH032185Hydroxyproline core; LHS exit vector
Optimized (3rd gen)(S,R,S)-AHPC (VH101)80Fluorocyclopropyl capping
Conjugated (4th gen)(S,R,S)-AHPC-PEG5-COOH90–110PEG5 spacer; terminal carboxyl for POI ligation

Evolution of Linker Chemistry in Bifunctional Degraders

Linkers are not mere connectors but dynamic modulators of PROTAC efficacy. The PEG5 spacer in (S,R,S)-AHPC-PEG5-COOH addresses historical limitations of early PROTACs:

Key Linker Design Principles

  • Length optimization: PEG5’s ~20 Å length positions the POI within 30–40 Å of VHL, enabling optimal ubiquitin transfer [2] [9].
  • Hydrophilicity: Ethylene glycol units reduce logP values by 1.5–2.0 units, enhancing solubility and cellular uptake [6] [9].
  • Proteolytic stability: Ether bonds in PEG resist esterase cleavage, unlike alkyl or peptide linkers [3].

Impact on Ternary Complex Dynamics

Recent studies reveal PEG5’s role in:

  • Reduced aggregation: Prevents hydrophobic collapse observed with rigid aryl linkers [9].
  • Conformational sampling: Flexible linkers enable “binary-to-ternary” complex transitions, increasing degradation efficiency [9].
  • Avidity effects: Dual-ligand PROTACs with PEG spacers show 10-fold degradation improvements due to prolonged ternary complex half-life [9].

Terminal Carboxyl Functionality

The -COOH group enables diverse conjugation strategies:

  • Amide coupling: Direct attachment to amine-containing POI ligands (e.g., kinase inhibitors).
  • Click chemistry: Azide-alkyne cycloaddition for modular assembly [9].
  • Spacer elongation: Further PEG extensions to fine-tune distance and polarity.

Table 3: Comparison of Linker Chemistries in PROTACs

Linker TypeExampleDegradation Efficiency (DC50)Key Limitations
Alkyl-(CH2)8-100–500 nMHydrophobic aggregation
PEG-PEG5-1–50 nMEnhanced solubility; reduced crystallinity
Piperazine-piperazine-10–100 nMRigidity limits conformational sampling
Aryl-Ph-50–200 nMCellular toxicity risks

Properties

CAS Number

2172820-14-1

Product Name

(S,R,S)-Ahpc-peg5-cooh

IUPAC Name

3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C36H54N4O11S

Molecular Weight

750.91

InChI

InChI=1S/C36H54N4O11S/c1-25-32(52-24-38-25)27-7-5-26(6-8-27)22-37-34(45)29-21-28(41)23-40(29)35(46)33(36(2,3)4)39-30(42)9-11-47-13-15-49-17-19-51-20-18-50-16-14-48-12-10-31(43)44/h5-8,24,28-29,33,41H,9-23H2,1-4H3,(H,37,45)(H,39,42)(H,43,44)/t28-,29+,33-/m1/s1

InChI Key

YDOJYEPMGKGKQV-ZLWRCJDJSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.